molecular formula C6H11NO3 B031731 Ethyl acetamidoacetate CAS No. 1906-82-7

Ethyl acetamidoacetate

Cat. No. B031731
CAS RN: 1906-82-7
M. Wt: 145.16 g/mol
InChI Key: AMBDTBHJFINMSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl acetamidoacetate and related compounds often involves innovative methods to improve efficiency and yield. For instance, a study outlined a metal-free arylation protocol using hypervalent diaryliodonium salts under mild conditions, showcasing an efficient pathway to diversify the structural framework of ethyl acetamidoacetate derivatives (Monastyrskyi, Namelikonda, & Manetsch, 2015). Another approach involves the palladium-catalyzed synthesis of free-NH indole 2-acetamides from ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates, highlighting a versatile synthetic route for the modification of ethyl acetamidoacetate (Cacchi, Fabrizi, & Filisti, 2009).

Molecular Structure Analysis

The molecular structure of ethyl acetamidoacetate derivatives has been a subject of detailed investigation. Techniques such as electron diffraction and quantum chemical calculations have been employed to elucidate the conformational and structural details. Research demonstrates the intricate nature of acetyl methyl torsion in related compounds, providing insights into their molecular geometry and potential reactivity profiles (Kannengießer, Lach, Stahl, & Nguyen, 2015).

Chemical Reactions and Properties

Ethyl acetamidoacetate undergoes a variety of chemical reactions, showcasing its versatility. Studies have detailed reactions such as hydrolysis and hydroxyaminolysis yielding products like acetohydroxamic acid, indicative of its reactive nature and potential for further chemical manipulation (Notari, 1969). Additionally, the compound's ability to participate in complex formation reactions has been documented, providing a foundation for the synthesis of novel ethyl acetamidoacetate-based compounds with unique properties (Asghari, Tajbakhsh, & Taghipour, 2008).

Physical Properties Analysis

The physical properties of ethyl acetamidoacetate, such as melting points, boiling points, and solubility, are crucial for understanding its behavior in different environments and applications. Research involving the characterization of ethyl acetamidoacetate derivatives through spectral data and single crystal X-ray diffraction offers valuable information on these aspects (Iqbal et al., 2019).

Safety and Hazards

Ethyl acetamidoacetate is classified as a non-combustible solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US) and gloves are recommended when handling Ethyl acetamidoacetate .

properties

IUPAC Name

ethyl 2-acetamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBDTBHJFINMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172542
Record name Ethylaceturate
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl acetamidoacetate

CAS RN

1906-82-7
Record name Ethyl acetamidoacetate
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Record name Ethylaceturate
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Record name Ethylaceturate
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Record name Ethyl N-acetylglycinate
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Synthesis routes and methods

Procedure details

31 gm of acetic acid anhydride were slowly added to a solution of ethyl glycinate (prepared from 31 gm ethyl glycinate hydrochloride in ether and sodium hydroxide) in 70 ml of pyridine, while stirring and cooling the solution. The resulting mixture was then stirred for one hour at room temperature and subsequently evaporated, yielding 15 gm (55% of theory) of ethyl N-acetyl-glycinate.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Q & A

Q1: What is known about the conformational flexibility of ethyl acetamidoacetate?

A1: Ethyl acetamidoacetate exhibits conformational flexibility, adopting different shapes in space. Research using Fourier-transform microwave spectroscopy identified two primary conformers in a molecular beam. [] These conformers differ in the arrangement of their atoms around single bonds. One conformer exists in an all-trans configuration, belonging to the CS point group, while the higher-energy conformer has C1 symmetry. [] This flexibility is crucial as it influences the molecule's interactions and properties.

Q2: How was the conformational analysis of ethyl acetamidoacetate performed?

A2: Researchers utilized rotational spectroscopy in a molecular beam and advanced theoretical fitting procedures to analyze the conformational landscape of ethyl acetamidoacetate. [] Specifically, they measured the rotational spectra of two conformers using a Fourier-transform microwave spectrometer. [] The observed splittings in the spectrum, arising from the internal rotation of the acetyl methyl group, provided insights into the molecule's structure and energetics. [] By analyzing these spectral features, researchers determined the methyl group's orientation within each conformer, ultimately identifying the conformational forms and obtaining key parameters like torsional barriers. [] This approach provided valuable information about the molecule's preferred shapes and their relative energies.

Q3: Has ethyl acetamidoacetate been explored in heterogeneous catalysis?

A3: While ethyl acetamidoacetate itself hasn’t been widely studied as a catalyst, its derivatives have shown promise. For example, research highlights the use of biquaternary ammonium salts, which share structural similarities with ethyl acetamidoacetate, to immobilize copper nanoparticles on montmorillonite. [] This approach led to the development of a highly active and stable heterogeneous catalyst (Cu-Q-MMT) for synthesizing indole-2-carboxylic esters. []

Q4: What makes the Cu-Q-MMT catalyst significant?

A4: The Cu-Q-MMT catalyst demonstrates high activity and stability in catalyzing a cascade reaction to produce indole-2-carboxylic esters from ortho-bromobenzaldehydes and ethyl acetamidoacetate. [] Notably, it even facilitates reactions with typically less reactive chlorobenzaldehydes, highlighting its efficiency. [] The catalyst’s remarkable performance is attributed to the synergistic interplay between the biquaternary ammonium salts, copper nanoparticles, and the unique structure of montmorillonite. [] This research suggests the potential of designing novel catalysts inspired by the structure of ethyl acetamidoacetate and its derivatives.

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